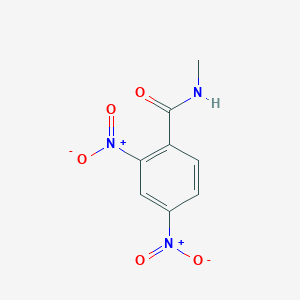
N-Methyl-2,4-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-2,4-dinitrobenzamide” is a chemical compound with the CAS Number: 374632-12-9 and a molecular weight of 225.16 . It has a linear formula of C8H7N3O5 . The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for N-Methyl-2,4-dinitrobenzamide is 1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) . This indicates the presence of a methyl group (CH3), a benzamide group (C6H5CONH2), and two nitro groups (NO2) in the molecule.Physical And Chemical Properties Analysis
N-Methyl-2,4-dinitrobenzamide is a yellow to brown solid . The compound has a molecular weight of 225.16 .Wissenschaftliche Forschungsanwendungen
Chiral Separation and Enantioselective Recognition
N-Methyl-2,4-dinitrobenzamide derivatives are utilized in chiral separation processes. A study demonstrated the synthesis of 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene derivatives, which were resolved using a chiral stationary phase derived from Naproxen. The research highlighted how introducing methyl groups into specific positions on the tetrahydrophenanthrene ring influenced enantioselectivity in the chiral separation process, underlining the conformational sensitivity of these compounds in stereochemical recognition processes (Wolf & Pirkle, 2002).
Biosensing Applications
N-Methyl-2,4-dinitrobenzamide derivatives also find applications in biosensing. For instance, a biosensor was developed using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor was employed for the simultaneous electrocatalytic determination of glutathione and piroxicam, demonstrating its high sensitivity and potential for practical applications in detecting these compounds (Karimi-Maleh et al., 2014).
Antimycobacterial Activity
Derivatives of N-Methyl-2,4-dinitrobenzamide have been investigated for their antimycobacterial properties. Studies have designed and synthesized various nitrobenzamide derivatives, revealing considerable in vitro antitubercular activity. Certain derivatives, like N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, displayed excellent minimum inhibitory concentration (MIC) values, offering a promising avenue for developing new antitubercular agents (Wang et al., 2019).
Drug Design and Cancer Treatment
In the realm of drug design, especially for cancer treatment, N-Methyl-2,4-dinitrobenzamide derivatives play a pivotal role. A notable compound, CB1954, was identified for its high toxicity to animal tumors, with its mechanism involving the attack on single-strand DNA of specific carcinoma cells. This compound's potential and the strategies to enhance its efficacy in treating human brain tumors highlight the significant role of N-Methyl-2,4-dinitrobenzamide derivatives in targeted cancer therapies (Khan, 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for N-Methyl-2,4-dinitrobenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, the synthesis of N,N-dimethylamines has been explored using a novel nano-catalyst of NiNiO@C . Additionally, nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have been identified as useful synthetic building blocks for the synthesis of heterocyclic and fused heterocyclic compounds .
Eigenschaften
IUPAC Name |
N-methyl-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMJQNUVNCPUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,4-dinitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

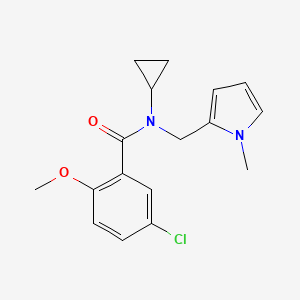
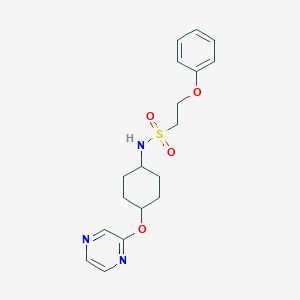


![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)


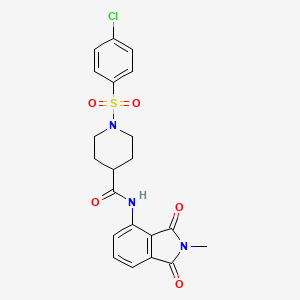
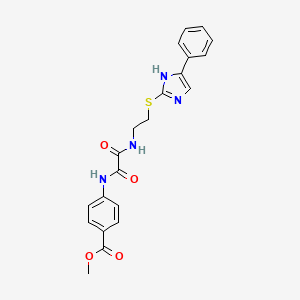
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

